molecular formula C14H11FN2O2S B2746576 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922369-45-7

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2746576
CAS RN: 922369-45-7
M. Wt: 290.31
InChI Key: RSRXMLVUBQQHMI-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide, also known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBA is a heterocyclic compound that contains both benzothiazole and furan moieties in its structure.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that alpha-acetamido-N-benzylacetamide derivatives, closely related to the requested compound, have shown significant anticonvulsant activities. These compounds, especially when containing heteroaromatic groups like furan, have displayed outstanding activity in maximal electroshock-induced seizure tests in mice, suggesting potential for the development of new anticonvulsant drugs (Kohn et al., 1993).

Anticancer Properties

Derivatives of 6-fluorobenzo[b]pyran, structurally related to the query compound, have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This suggests that compounds with similar structural frameworks could have potential applications in cancer therapy (Hammam et al., 2005).

Antifungal Effects

The synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives has focused on their potential antifungal effects against various fungi species. These compounds have shown significant antifungal activity, comparable to ketoconazole, against several fungi strains, pointing to their potential as antifungal agents (Kaplancıklı et al., 2013).

Antimicrobial Activity

Studies on substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives have explored their docking properties and antimicrobial activity. These compounds have shown good to moderate activity against selected bacterial and fungal microbial strains, suggesting their utility in designing more potent antimicrobial agents (Anuse et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies also explored their non-linear optical activity and ligand-protein interactions with enzymes like Cyclooxygenase 1 (COX1), indicating their multifunctional applications ranging from renewable energy to biologically active compounds (Mary et al., 2020).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-9(18)17(8-11-3-2-6-19-11)14-16-12-5-4-10(15)7-13(12)20-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRXMLVUBQQHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

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